

bromosporine off-target effects kinase inhibition screening

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Compound Focus: Bromosporine

Cat. No.: S548936

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Bromosporine Mechanism and Primary Targets

Bromosporine is characterized as a potent, broad-spectrum inhibitor of bromodomains (BRDs), which are epigenetic "reader" modules that recognize acetylated lysine residues [1] [2]. It was developed as a chemical probe, analogous to the non-selective kinase inhibitor staurosporine, to help identify cellular processes regulated by bromodomains [1].

Its mechanism involves a conserved binding mode where it inserts into the acetyl-lysine binding cavity of diverse BRD modules, engaging a conserved asparagine residue [1]. The table below summarizes its published inhibitory activity (IC50) against a selection of bromodomains.

Table 1: Bromosporine Inhibitory Activity (IC50) for Selected Bromodomains

Target	Reported IC50	Source / Context
CECR2	17 nM	[3]
BRD9	122 nM	[3]
BRD4	290 nM	[3]
BRD2	410 nM	[3]

Target	Reported IC50	Source / Context
BRD4(1)	41.8 nM (KD, from ITC)	[1]
TAF1L(2)	43 nM (KD, from ITC)	[1]

Assessing Off-Target Kinase Inhibition

Direct, high-quality evidence from the search results specifically quantifying **bromosporine's** off-target inhibition of kinases is limited. Therefore, the following guidance is based on general best practices for profiling small molecules, which are crucial for a compound with a promiscuous design like **bromosporine**.

- **Screening Strategy:** To definitively rule out kinase inhibition, a **broad kinome-wide profiling** is essential [4]. This involves screening **bromosporine** at a relevant concentration (e.g., 1 μ M or 10 μ M) against a large panel of kinases (over 400 human kinases) using a functional assay. This will identify any potential kinase off-targets.
- **Counter-Screening:** Implement a counter-screen assay to ensure that any activity observed in a primary kinase assay is due to genuine target engagement and not assay interference (e.g., compound fluorescence, aggregation) [5].
- **Cellular Validation:** Biochemical assays should be followed by **cellular target engagement** studies. Techniques such as monitoring the phosphorylation status of downstream kinase substrates (via Western blot) or using cellular thermal shift assays (CETSA) can confirm whether the inhibitor affects kinase activity in a live-cell context [4].

Experimental Design & Troubleshooting

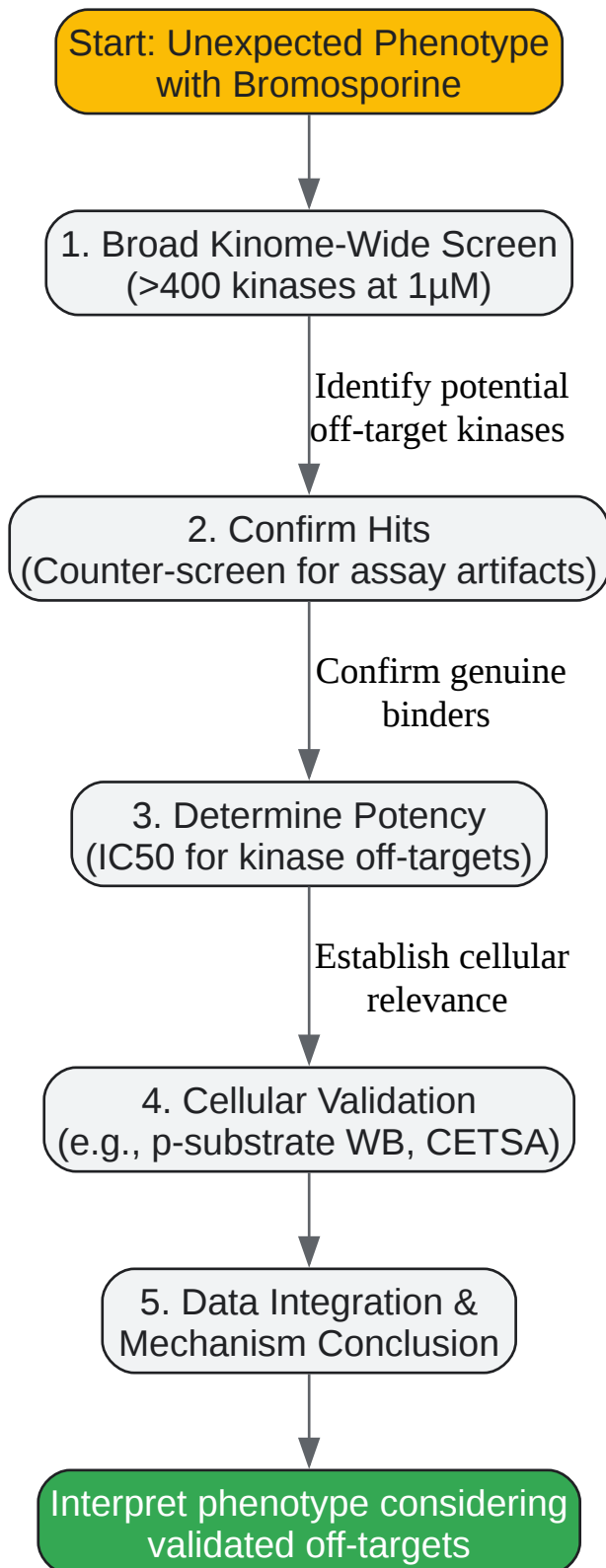
Here are detailed protocols and a logical workflow to help users investigate potential off-target effects.

Detailed Protocol: Kinase Selectivity Profiling

- **Assay Format:** Use a validated biochemical assay suitable for high-throughput screening, such as a mobility shift, fluorescence polarization, or radiometric assay, adapted for 384-well microplates [5] [4].
- **Concentration-Response:** Test **bromosporine** in a dilution series (e.g., from 10 μ M) to determine IC50 values for the primary bromodomain targets and any identified kinase off-targets. This quantifies potency and selectivity [4].

- **Controls:** Include a known pan-kinase inhibitor (e.g., staurosporine) as a positive control and a DMSO vehicle as a negative control to validate the assay's performance [4].
- **Data Analysis:** Calculate a **Selectivity Index** by comparing the IC50 for your primary target (e.g., a specific BRD) to the IC50 for any off-target kinase. A high index indicates good selectivity [4].

Conceptual Workflow for Off-Target Investigation The following diagram outlines the logical steps for designing an experiment to identify and validate off-target kinase activity.



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If your investigation confirms significant off-target kinase inhibition, consider these strategies:

- **Use a Combination Approach:** The Multi-Compound–Multi-Target Scoring (MMS) method suggests that combining inhibitors with divergent off-target profiles can maximize on-target effect while diluting individual off-target activities [6]. A lower concentration of **bromosporine** could be combined with a more selective BRD inhibitor.
- **Explore Alternative Compounds:** If kinase off-target activity is a major concern, switch to a more selective BRD inhibitor or a BET-degrader (PROTAC) for which extensive selectivity data is available [2].

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To cite this document: Smolecule. [bromosporine off-target effects kinase inhibition screening].

Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b548936#bromosporine-off-target-effects-kinase-inhibition-screening>]

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